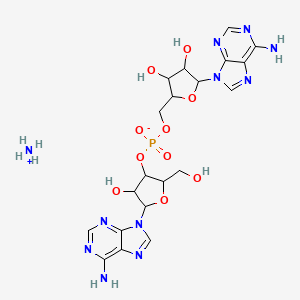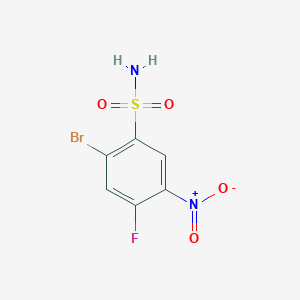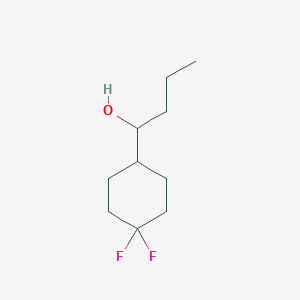
Adenylyl-(3',5')-adenosine, ammonium*sal T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenylyl-(3’,5’)-adenosine, ammonium*sal T is a dinucleoside phosphate compound. It is composed of two adenosine molecules linked by a phosphate group at the 3’ and 5’ positions. This compound is significant in biochemical research due to its role in various cellular processes, particularly those involving signal transduction and energy transfer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenylyl-(3’,5’)-adenosine, ammonium*sal T typically involves the condensation of adenosine monophosphate (AMP) molecules. One common method is the use of a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products.
Step 1: Adenosine is phosphorylated using POCl₃ in pyridine to form adenosine-3’-phosphate.
Step 2: The adenosine-3’-phosphate is then reacted with another molecule of adenosine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form Adenylyl-(3’,5’)-adenosine.
Industrial Production Methods
Industrial production of Adenylyl-(3’,5’)-adenosine, ammonium*sal T often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as nucleotidyltransferases can catalyze the formation of the dinucleoside phosphate under mild conditions, which is advantageous for large-scale production.
化学反应分析
Types of Reactions
Adenylyl-(3’,5’)-adenosine, ammonium*sal T can undergo several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by nucleases to yield adenosine monophosphate.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling pathways.
Oxidation/Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatically using nucleases.
Phosphorylation: Requires phosphorylating agents like ATP and enzymes such as kinases.
Oxidation/Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Produces adenosine monophosphate.
Phosphorylation: Can lead to the formation of higher-order nucleotides.
Oxidation/Reduction: May result in modified nucleotides with altered functional groups.
科学研究应用
Adenylyl-(3’,5’)-adenosine, ammonium*sal T has diverse applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzyme mechanisms.
Biology: Plays a role in studying signal transduction pathways, particularly those involving cyclic AMP.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of Adenylyl-(3’,5’)-adenosine, ammonium*sal T involves its interaction with various enzymes and receptors. It can act as a substrate or inhibitor for enzymes like adenylate cyclase, influencing the levels of cyclic AMP within cells. This modulation of cyclic AMP levels affects numerous cellular processes, including metabolism, gene expression, and cell signaling pathways.
相似化合物的比较
Similar Compounds
Adenylyl-(3’,5’)-guanosine: Another dinucleoside phosphate with guanosine replacing one adenosine molecule.
Cyclic AMP (cAMP): A cyclic nucleotide derived from ATP, involved in many signaling pathways.
Adenosine Triphosphate (ATP): A high-energy molecule used in cellular energy transfer.
Uniqueness
Adenylyl-(3’,5’)-adenosine, ammonium*sal T is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to modulate cyclic AMP levels makes it particularly valuable in research focused on signal transduction and cellular communication.
This detailed overview provides a comprehensive understanding of Adenylyl-(3’,5’)-adenosine, ammonium*sal T, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H28N11O10P |
|---|---|
分子量 |
613.5 g/mol |
IUPAC 名称 |
azanium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C20H25N10O10P.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26);1H3 |
InChI 键 |
FGLMYLGQMGLBCT-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)

